
2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of the indole ring system from commercially available anilines . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, which offer higher yields and better control over reaction conditions compared to traditional batch processes . This method is also more environmentally friendly as it reduces the need for chromatography and isolation steps.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, regulate the expression of genes involved in cell growth, and modulate signaling pathways that control various cellular functions . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
2,4-Dichlorophenoxyacetic acid: A synthetic analog of indole-3-acetic acid used as a herbicide.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.
Uniqueness: 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse biological activities. This complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H18F3N3O3 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[3-[[1-[(2,4-difluorophenyl)methyl]-6-oxopyridazin-3-yl]methyl]-5-fluoro-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18F3N3O3/c1-13-18(19-8-15(24)4-6-21(19)28(13)12-23(31)32)10-17-5-7-22(30)29(27-17)11-14-2-3-16(25)9-20(14)26/h2-9H,10-12H2,1H3,(H,31,32) |
InChI Key |
ZTPOWDSDKMQVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NN(C(=O)C=C3)CC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


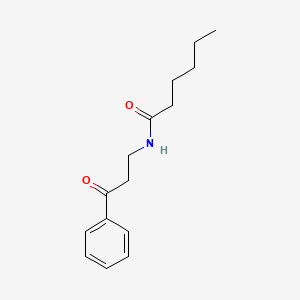

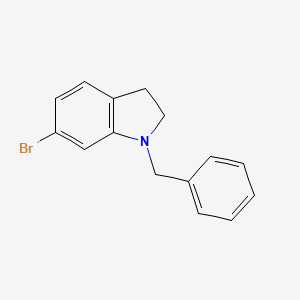
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
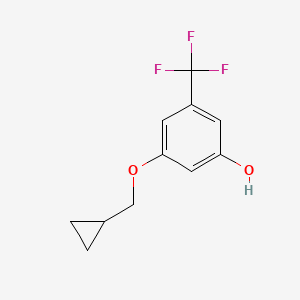
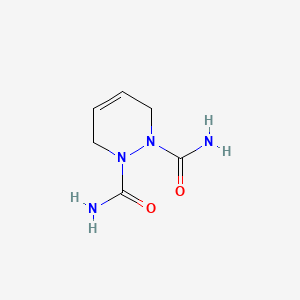
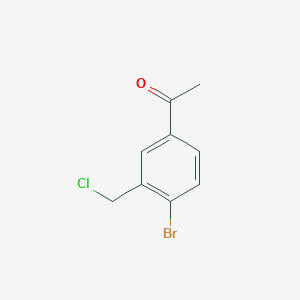
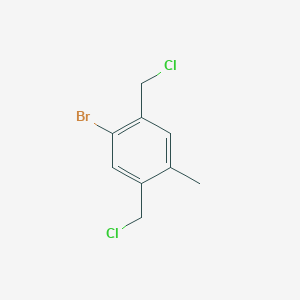

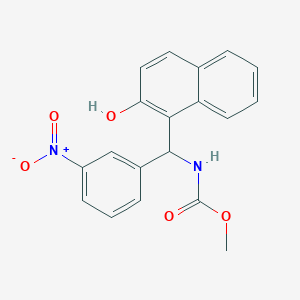

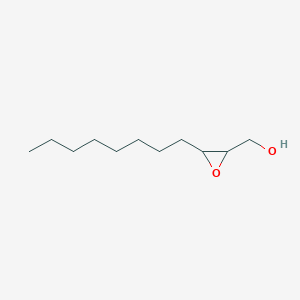
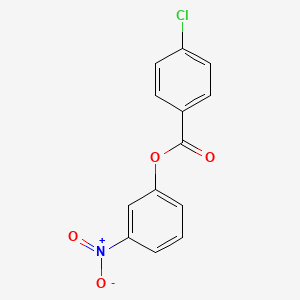
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
